Unii-625uxd6cji

Description

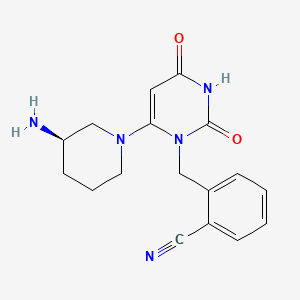

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c18-9-12-4-1-2-5-13(12)10-22-16(8-15(23)20-17(22)24)21-7-3-6-14(19)11-21/h1-2,4-5,8,14H,3,6-7,10-11,19H2,(H,20,23,24)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXUNUKTHMZSLE-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C2=CC(=O)NC(=O)N2CC3=CC=CC=C3C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865758-98-1 | |

| Record name | 2-((6-((3R)-3-Amino-1-piperidinyl)-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865758981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((6-((3R)-3-AMINO-1-PIPERIDINYL)-3,4-DIHYDRO-2,4-DIOXO-1(2H)-PYRIMIDINYL)METHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/625UXD6CJI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Pathways and Biotransformation of Alogliptin Leading to Metabolite M I

Enzymatic Formation of Alogliptin (B1666894) Metabolite M-I

The limited biotransformation of Alogliptin into its metabolites is carried out by specific enzymes within the cytochrome P450 system. ontosight.ai

In vitro studies have identified the key enzymes responsible for the metabolic conversion of Alogliptin. tga.gov.au The process of N-demethylation to form the active metabolite M-I is a Phase I metabolic reaction catalyzed by this enzyme superfamily. creative-diagnostics.com

In vitro data and clinical evaluation reports confirm that the cytochrome P450 enzyme CYP2D6 is a contributor to the N-demethylation of Alogliptin, which results in the formation of metabolite M-I. tga.gov.aunih.govtga.gov.aueuropa.eu This enzymatic pathway is a key step in the limited metabolism of the parent drug. nih.govresearchgate.net

Comparative Metabolic Stability of Alogliptin in In Vitro Systems

To predict the behavior of a compound in the body, its metabolic stability is assessed using in vitro systems that mimic the metabolic environment of the liver, such as hepatic microsomes and hepatocytes. nuvisan.comsrce.hr

Liver microsomes are subcellular fractions that contain essential Phase I drug-metabolizing enzymes, including the cytochrome P450 family. evotec.com They are a standard model for evaluating CYP-mediated metabolism. srce.hr In vitro studies using human liver microsomes have shown that Alogliptin is stable, indicating that metabolism via CYP enzymes is not a major clearance pathway. europa.eu This finding is consistent with the high percentage of the drug that is excreted unchanged and the negligible role of CYP-related metabolism. tga.gov.aueuropa.eu

Hepatocytes, or intact liver cells, provide a more comprehensive in vitro model as they contain the full array of both Phase I and Phase II metabolic enzymes and co-factors. altex.orgevotec.com Investigations using cryopreserved human hepatocytes have demonstrated that Alogliptin is metabolically stable. europa.eu However, studies have revealed significant interspecies differences. In incubations with dog and rat hepatocytes, Alogliptin was found to be less stable compared to human cells. europa.eu

| Species | In Vitro System | Remaining Parent Compound | Metabolic Stability |

|---|---|---|---|

| Human | Cryopreserved Hepatocytes | Stable europa.eu | High |

| Dog | Cryopreserved Hepatocytes | ~50% europa.eu | Moderate |

| Rat | Cryopreserved Hepatocytes | ~65% europa.eu | Moderate-High |

Metabolic Pathways and Biotransformation of Alogliptin

Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, does not undergo extensive metabolism in the body. drugbank.comnih.gov The majority of the drug, approximately 60-70%, is excreted unchanged in the urine. medicines.org.ukmedicines.org.uk However, a limited portion of alogliptin is biotransformed, leading to the formation of two primary minor metabolites, designated as M-I (N-demethylated alogliptin) and M-II (N-acetylated alogliptin). nih.govmedicines.org.uk In vitro studies have indicated that the cytochrome P450 enzymes CYP2D6 and CYP3A4 are involved in the metabolism of alogliptin, although their contribution is limited. drugbank.comnih.govnih.gov

The formation of metabolite M-I occurs through N-demethylation of alogliptin. nih.govnih.gov This metabolic reaction is primarily mediated by the CYP2D6 enzyme, with some involvement of CYP3A4. tga.gov.aueuropa.eu M-I is an active metabolite, exhibiting inhibitory activity against DPP-4 that is similar to the parent compound, alogliptin. nih.govnih.govontosight.ai Despite its activity, M-I is considered a minor metabolite, constituting less than 1% of the parent compound found in plasma and urine. nih.govmedicines.org.uk

Species-Specific Metabolic Profiles and Extrapolation in Pre-clinical Models

The metabolism of alogliptin shows species-specific variations. While metabolism is generally minimal across most species, some differences are observed, particularly in dogs. tga.gov.au In rats and dogs, at higher doses, the pharmacokinetics of alogliptin become more than dose-proportional, suggesting saturation of metabolic pathways. europa.eueuropa.eu Consequently, the formation of metabolite M-I displays less than dose-proportional kinetics, decreasing with increasing doses of alogliptin in all species tested. europa.eueuropa.eu In dog plasma, at doses of 10 mg/kg and higher, alogliptin and its active metabolite M-I are the major circulating components. europa.eueuropa.eu While alogliptin is present in the milk of lactating rats, primarily as the unchanged parent drug and M-I, species-specific differences in lactation physiology mean this data may not be directly predictive of human milk levels. rxlist.comtakeda.com

Quantitative Analysis of Metabolite M-I Formation

Relative Exposure Levels of Alogliptin Metabolite M-I

The exposure to metabolite M-I is consistently low relative to the parent drug, alogliptin. In humans, M-I accounts for less than 1% of the parent compound. nih.govmedicines.org.uk Even with multiple-dose administration, the accumulation of alogliptin is minimal, with total and peak exposures increasing proportionally with the dose. rxlist.comtakeda.com

Saturation Kinetics of M-I Formation

Evidence from pre-clinical studies in rats and dogs suggests that the metabolic pathway leading to M-I is saturable at high doses. europa.eueuropa.eu This is demonstrated by the more than dose-proportional increase in alogliptin exposure and a less than dose-proportional formation of M-I as the dose increases. europa.eueuropa.eu

Characterization of Other Minor Metabolites (e.g., Alogliptin Metabolite M-II)

Pathways of N-Acetylation for M-II

Metabolite M-II is formed via the N-acetylation of alogliptin's amino group. nih.goveuropa.eu This pathway results in an inactive metabolite. nih.govtga.gov.au

Comparative Metabolic Fate and Significance

Summary of Alogliptin and its Metabolites

| Compound | Formation Pathway | Key Enzymes | Relative Exposure | Pharmacological Activity |

| Alogliptin | - | - | - | Potent and selective DPP-4 inhibitor |

| Metabolite M-I | N-demethylation | CYP2D6, CYP3A4 | <1% of parent compound nih.govmedicines.org.uk | Active, similar DPP-4 inhibition to alogliptin nih.govnih.gov |

| Metabolite M-II | N-acetylation | Not specified | <6% of parent compound nih.govmedicines.org.uk | Inactive nih.govtga.gov.au |

Table of Compound Names

| UNII | Common Name |

| 625UXD6CJI | Alogliptin |

| Not Available | Alogliptin Metabolite M-I |

| Not Available | Alogliptin Metabolite M-II |

| 46212B172Y | Pioglitazone |

| 74B520K35A | Metformin |

Molecular and Cellular Mechanisms of Alogliptin Metabolite M I Activity

Investigation of Dipeptidyl Peptidase-4 (DPP-4) Inhibitory Activity of Alogliptin (B1666894) Metabolite M-I

The functional activity of Alogliptin Metabolite M-I is defined by its potent and selective inhibition of the DPP-4 enzyme. taylorandfrancis.comeuropa.eu This inhibition is central to the therapeutic effect of the parent drug, alogliptin.

In vitro studies have established that Alogliptin Metabolite M-I is a potent inhibitor of the DPP-4 enzyme. europa.eufda.gov Research demonstrates that the M-I metabolite has an inhibitory potency against DPP-4 that is similar to that of the parent compound, alogliptin. ebmconsult.comnih.gov Alogliptin itself is a potent inhibitor with a reported half-maximal inhibitory concentration (IC50) ranging from 6 to 18 nM, depending on the enzyme source. europa.eueuropa.eu Assays have shown a mean IC50 value for alogliptin of approximately 6.9 nM. tga.gov.aueuropa.eu Given that M-I is considered equipotent, its inhibitory concentration is in the same nanomolar range. tga.gov.aueuropa.eueuropa.eu

Table 1: In Vitro DPP-4 Inhibition Potency

| Compound | Target Enzyme | Potency (IC50) |

| Alogliptin | Human DPP-4 | ~6.9 nM |

| Alogliptin Metabolite M-I | Human DPP-4 | Equipotent to Alogliptin |

A critical aspect of the pharmacological profile of DPP-4 inhibitors is their selectivity for the target enzyme over other closely related peptidases, such as DPP-8 and DPP-9, to minimize potential off-target effects. nih.govfda.gov Alogliptin exhibits a high degree of selectivity, being over 10,000-fold more selective for DPP-4 than for DPP-8 and DPP-9. tga.gov.aueuropa.eu In vitro studies confirmed that alogliptin showed no detectable inhibitory activity on other peptidases like DPP-2, DPP-8, and DPP-9 at clinically relevant concentrations. fda.govtga.gov.au Alogliptin Metabolite M-I is also characterized as a highly selective inhibitor of DPP-4, similar to its parent compound. taylorandfrancis.comeuropa.eu

Table 2: Selectivity Profile of Alogliptin and Metabolite M-I

| Compound | Target Enzyme | Selectivity vs. DPP-8 | Selectivity vs. DPP-9 |

| Alogliptin | DPP-4 | >10,000-fold | >10,000-fold |

| Alogliptin Metabolite M-I | DPP-4 | Highly selective, similar to alogliptin | Highly selective, similar to alogliptin |

Table 3: Comparative Potency Against DPP-4

| Compound | Description | DPP-4 Inhibitory Potency |

| Alogliptin | Parent Drug | Potent (IC50 ~6.9 nM) |

| Alogliptin Metabolite M-I | Active Metabolite | Equipotent to Alogliptin |

| Alogliptin Metabolite M-II | Inactive Metabolite | No inhibitory activity |

Effects on Incretin (B1656795) Hormone Levels and Signaling Pathways in Pre-clinical Models

The inhibition of DPP-4 by alogliptin and its active M-I metabolite directly impacts the incretin system. The primary function of the DPP-4 enzyme is the rapid degradation of incretin hormones, which are essential for regulating glucose-dependent insulin (B600854) secretion. europa.eunih.gov

Glucose-dependent insulinotropic polypeptide (GIP) is another major incretin hormone that is also a substrate for the DPP-4 enzyme. europa.eudrugbank.com Similar to its effect on GLP-1, the inhibition of DPP-4 by alogliptin and its active M-I metabolite slows the degradation of GIP. nih.govdovepress.com This leads to higher circulating concentrations of active GIP, which in turn stimulates glucose-dependent insulin release from pancreatic beta cells. drugbank.com The sustained levels of both GLP-1 and GIP are key to the glucose-lowering effects mediated by the inhibition of DPP-4.

Downstream Biochemical Cascade Modulation

As an active metabolite, Alogliptin Metabolite M-I is characterized by its potent and selective inhibition of the DPP-4 enzyme, with a potency that is comparable to the parent compound, alogliptin. tga.gov.aueuropa.eueuropa.eutga.gov.au The inhibition of DPP-4 is the primary mechanism through which Metabolite M-I exerts its effects on glucose metabolism. DPP-4 is the enzyme responsible for the rapid degradation of incretin hormones, namely glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). portico.orgmedsinfo.com.au By inhibiting DPP-4, Metabolite M-I increases the circulating levels of active GLP-1 and GIP, thereby enhancing their physiological effects on glucose control. nih.govnih.gov

Pre-clinical studies in various animal models of type 2 diabetes have demonstrated the efficacy of alogliptin in improving glucose homeostasis, an effect to which Metabolite M-I contributes due to its equipotent DPP-4 inhibitory activity. europa.eutga.gov.au In diabetic mice and rats, administration of alogliptin leads to a dose-dependent improvement in glucose tolerance. tga.gov.au For instance, in obese diabetic ob/ob mice, chronic treatment with alogliptin resulted in significant reductions in glycosylated hemoglobin (HbA1c) and plasma glucose levels. nih.gov These effects are a direct consequence of enhanced incretin hormone activity, which leads to a cascade of downstream events that collectively lower blood glucose levels. The inhibition of DPP-4 by both alogliptin and Metabolite M-I leads to reduced hepatic glucose production and enhanced glucose uptake by tissues, which are key components of maintaining glucose balance. tga.gov.aumedsinfo.com.au

Table 1: Effects of Alogliptin (and its active metabolite M-I) on Glucose Homeostasis in Animal Models

| Animal Model | Key Findings | Reference |

| ob/ob Mice | Dose-dependent decrease in glycosylated hemoglobin and plasma glucose after 4 weeks of treatment. | nih.gov |

| Diabetic Rats | Improvement in glucose tolerance and a decrease in glycosylated hemoglobin with chronic administration. | tga.gov.au |

| Wistar fatty rats | No effect on intestinal glucose absorption, suggesting the mechanism is not related to blocking glucose uptake from the gut. | tga.gov.au |

The increased levels of GLP-1 and GIP resulting from DPP-4 inhibition by Alogliptin Metabolite M-I are known to stimulate insulin secretion from pancreatic beta-cells in a glucose-dependent manner. portico.orgmedsinfo.com.au This means that insulin release is potentiated only when blood glucose levels are elevated, which reduces the risk of hypoglycemia. Pre-clinical studies administering alogliptin have shown a significant increase in plasma insulin levels in response to an oral glucose challenge in diabetic animal models. tga.gov.aunih.gov In obese diabetic ob/ob mice, chronic alogliptin treatment led to a 1.5 to 2.0-fold increase in plasma insulin. nih.gov Furthermore, these studies have suggested a beneficial effect on beta-cell function, with evidence of increased pancreatic insulin content and improved early-phase insulin secretion. nih.gov As an equipotent inhibitor of DPP-4, Metabolite M-I is understood to be a key contributor to these insulinotropic effects. europa.eueuropa.eu

Table 2: Pre-clinical Findings on the Influence of Alogliptin (and its active metabolite M-I) on Insulin Secretion

| Animal Model | Observation | Implication | Reference |

| ob/ob Mice | 1.5 to 2.0-fold increase in plasma insulin. | Enhanced insulin secretion. | nih.gov |

| ob/ob Mice | 2.4-fold increase in early-phase insulin secretion after drug washout. | Suggests lasting improvement in beta-cell function. | nih.gov |

| Diabetic Rats | Increased plasma insulin levels following administration. | Potentiation of insulin release. | tga.gov.au |

Table 3: Pre-clinical Evidence for Glucagon (B607659) Suppression by Alogliptin (and its active metabolite M-I)

| Animal Model | Key Finding | Significance | Reference |

| ob/ob Mice | 23-26% decrease in plasma glucagon after 4 weeks of treatment. | Reduced hepatic glucose production. | nih.gov |

| Diabetic Animal Models | General reduction in plasma glucagon levels. | Contribution to overall glycemic control. | researchgate.net |

Structure Activity Relationship Sar Studies of Alogliptin Metabolite M I and Its Analogs

Identification of Key Structural Moieties for DPP-4 Inhibition

The inhibitory activity of Alogliptin (B1666894) and its active metabolite, M-I, against DPP-4 is attributed to specific interactions between key structural moieties of the inhibitor and the active site of the enzyme. The core structure, a pyrimidinedione scaffold, serves as a crucial anchor for binding.

Several key interactions have been identified through structural and computational studies of Alogliptin with the DPP-4 enzyme:

Aminopiperidine Moiety: The (R)-3-aminopiperidine ring is a critical component for potent DPP-4 inhibition. The primary amine of this group forms a key salt bridge with the carboxylate side chains of two glutamate residues, Glu205 and Glu206, in the S2 subsite of the DPP-4 active site. This electrostatic interaction is a hallmark of many potent DPP-4 inhibitors.

Cyanobenzyl Group: The 2-cyanobenzyl group at the N1 position of the uracil ring occupies the hydrophobic S1 pocket of the DPP-4 active site. The cyanophenyl ring engages in π-π stacking interactions with the side chain of Tyr662.

Uracil Ring: The uracil core itself is involved in hydrogen bonding interactions with the surrounding amino acid residues, further stabilizing the inhibitor-enzyme complex.

These fundamental interactions are essential for the high affinity and inhibitory potency of this class of compounds against DPP-4.

Impact of N-Demethylation on Binding Affinity and Inhibitory Profile

Alogliptin Metabolite M-I is formed by the N-demethylation of the methyl group at the N3 position of the uracil ring of Alogliptin. nih.gov Studies have shown that this metabolite is active and its inhibitory activity against DPP-4 is similar to that of the parent molecule, Alogliptin. nih.govnih.gov

While direct comparative binding affinity data (e.g., IC50 or Ki values) between Alogliptin and Metabolite M-I are not extensively published, the available information suggests that the N-methyl group may play a secondary role, potentially influencing factors like solubility, metabolic stability, or inducing minor conformational changes in the ligand that could subtly affect its interaction with the enzyme. The lack of a significant drop in activity upon N-demethylation underscores the primary importance of the aminopiperidine and cyanobenzyl moieties for DPP-4 inhibition.

Design and Synthesis of Metabolite M-I Analogs for Mechanistic Probing

A plausible synthetic route to generate analogs of Metabolite M-I for mechanistic probing would involve:

Synthesis of a protected 6-chlorouracil derivative: This would serve as the core scaffold. Analogs could be generated by varying the substituent at the N1 position (the cyanobenzyl group in the parent structure).

Synthesis of various aminopiperidine analogs: Modifications to the aminopiperidine ring could explore the impact of stereochemistry, ring size, and the nature and position of the amino group.

Coupling and deprotection: The substituted uracil and aminopiperidine fragments would be coupled, followed by deprotection steps to yield the final analogs.

By systematically modifying the key structural features of Metabolite M-I, researchers could probe the specific contributions of each moiety to binding affinity and selectivity. For instance, replacing the cyanobenzyl group with other substituted phenyl rings could elucidate the electronic and steric requirements of the S1 pocket. Similarly, altering the aminopiperidine ring would provide further insights into the optimal geometry for interaction with the S2 subsite.

Computational Chemistry and Molecular Modeling of Ligand-Enzyme Interactions

Computational chemistry and molecular modeling have been instrumental in understanding the binding of Alogliptin to the DPP-4 active site. These same techniques can be applied to investigate the interactions of Alogliptin Metabolite M-I.

Molecular Docking Simulations with DPP-4 Active Site

Molecular docking simulations of Alogliptin in the active site of DPP-4 (PDB ID: 3G0B) have revealed the precise binding orientation and key interactions. nih.gov For Alogliptin Metabolite M-I, similar docking studies would be expected to show a nearly identical binding mode to that of Alogliptin. The primary amine of the aminopiperidine ring would form the crucial salt bridge with Glu205 and Glu206, and the cyanobenzyl group would occupy the S1 pocket, interacting with Tyr662. The absence of the N-methyl group is unlikely to alter these fundamental binding interactions.

Table 1: Predicted Key Interactions of Alogliptin Metabolite M-I with DPP-4 Active Site Residues (Inferred from Alogliptin Docking Studies)

| Structural Moiety of Metabolite M-I | Interacting Residue in DPP-4 Active Site | Type of Interaction |

| (R)-3-Aminopiperidine (primary amine) | Glu205, Glu206 | Salt Bridge (Electrostatic) |

| 2-Cyanobenzyl Group | Tyr662 | π-π Stacking (Hydrophobic) |

| Uracil Ring | Various | Hydrogen Bonding |

Dynamics Simulations of Alogliptin Metabolite M-I-Enzyme Complexes

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-enzyme complex, allowing for the assessment of its stability and the fluctuations of the interacting components over time. MD simulations of the Alogliptin-DPP-4 complex have demonstrated the stability of the key interactions, particularly the salt bridge and the π-π stacking.

For Alogliptin Metabolite M-I, MD simulations would be valuable to:

Confirm the stability of the binding mode predicted by molecular docking.

Analyze the hydrogen bonding network between the inhibitor and the enzyme active site.

Assess any subtle conformational changes in the enzyme or the inhibitor due to the absence of the N-methyl group.

Calculate the binding free energy of the complex to provide a theoretical estimation of its binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structures of a series of compounds with their biological activities. For DPP-4 inhibitors with a pyrimidinedione scaffold, 3D-QSAR models have been developed to understand the structural requirements for high potency.

These models typically highlight the importance of:

Electropositive potential near the aminopiperidine moiety, corresponding to the positively charged amine that interacts with the glutamate residues.

Hydrophobic character in the region occupied by the cyanobenzyl group, consistent with the nature of the S1 pocket.

Steric constraints within the active site, defining the optimal size and shape of the inhibitor.

While a specific QSAR study on a series of Alogliptin Metabolite M-I analogs has not been reported, the existing models for Alogliptin and related pyrimidinedione derivatives would be highly relevant. A QSAR analysis of a series of N-substituted analogs of Alogliptin could quantitatively determine the impact of the substituent at the N3 position of the uracil ring on the inhibitory activity. Based on the current knowledge, it is likely that such a study would indicate that small, non-polar, or no substitution at this position is well-tolerated, while bulky substituents may lead to a decrease in activity due to steric hindrance.

Pre Clinical Investigations Involving Alogliptin Metabolite M I

In Vitro Cellular Assays for Biological Activity

In vitro studies have been crucial in characterizing the intrinsic biological activity of Alogliptin (B1666894) Metabolite M-I, particularly its ability to inhibit the DPP-4 enzyme.

Cell-Based Enzyme Inhibition Assays

Cell-based enzyme inhibition assays have demonstrated that Alogliptin Metabolite M-I is a potent inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme. Its potency is comparable to that of the parent compound, alogliptin. While specific cell-based assay data is not widely published, non-clinical data indicates a strong inhibitory activity in the nanomolar range.

| Compound | Target Enzyme | IC50 (nM) | Potency Comparison |

| Alogliptin Metabolite M-I | DPP-4 | 14-21 (calculated) | Equipotent to Alogliptin |

| Alogliptin | DPP-4 | Not specified in provided context | - |

Note: The IC50 value for Metabolite M-I is a calculated value from non-clinical study data.

Assessment of Cellular Signaling Pathway Modulation

There is a lack of specific published studies investigating the direct effects of Alogliptin Metabolite M-I on cellular signaling pathways. Research in this area has predominantly focused on the parent drug, alogliptin, which has been shown to modulate pathways such as the AMPK/mTOR pathway. Given that Metabolite M-I is present in very low concentrations in vivo, its independent effects on cellular signaling are presumed to be minimal and are not a primary focus of research.

Animal Model Studies (Non-Human)

Evaluation of Metabolite M-I Impact on Metabolic Indices (e.g., Glucose Tolerance, Pancreatic Insulin (B600854) Content)

Consistent with the findings on its limited in vivo role, there are no specific studies available that have evaluated the independent impact of Alogliptin Metabolite M-I on metabolic indices such as glucose tolerance or pancreatic insulin content in animal models. The improvements in these parameters observed in studies are attributed to the pharmacological action of the parent compound, alogliptin.

Comparative Pre-clinical Pharmacology of Alogliptin and its Metabolite M-I

Pre-clinical research has focused on comparing the in vitro potency of Alogliptin and its active metabolite, M-I, in inhibiting the DPP-4 enzyme. These investigations are crucial for determining the extent to which the metabolite contributes to the pharmacological action of the parent drug.

Detailed research findings from these pre-clinical investigations have demonstrated that Metabolite M-I is a potent inhibitor of the DPP-4 enzyme, with an activity profile that is similar to that of Alogliptin. nih.goveuropa.eunih.gov This indicates that the N-demethylation of Alogliptin results in a compound that retains significant biological activity.

In vitro studies have quantified the inhibitory potential of Metabolite M-I against DPP-4 isolated from various sources, including Caco-2 cells and plasma from different species. The 50% inhibitory concentration (IC50) values, a measure of the potency of an inhibitor, were determined to be in the nanomolar range for M-I. Specifically, the IC50 of Metabolite M-I against DPP-4 from Caco-2 cells was found to be 21 nM. fda.gov Further testing against plasma DPP-4 from different species yielded IC50 values of 14 nM for human plasma, 17 nM for dog plasma, and 19 nM for rat plasma. fda.gov In contrast, the other minor metabolite, M-II, showed very weak inhibitory activity, with no calculable IC50 up to a concentration of 30 μM. fda.gov

These findings underscore the high selectivity and potency of Metabolite M-I as a DPP-4 inhibitor, comparable to the parent compound, Alogliptin. The data from these pre-clinical pharmacological studies are summarized in the interactive data table below.

| Enzyme Source | IC50 (nM) |

|---|---|

| Caco-2 Cell DPP-4 | 21 |

| Human Plasma DPP-4 | 14 |

| Dog Plasma DPP-4 | 17 |

| Rat Plasma DPP-4 | 19 |

Analytical Methodologies for Research on Alogliptin Metabolite M I

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating the parent drug from its metabolites and other endogenous components in biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is a cornerstone for the analysis of alogliptin (B1666894) and its related substances. These methods are valued for their precision and reliability in separating compounds for quantification.

Detailed research has led to the development of RP-HPLC methods capable of detecting alogliptin and its potential impurities, including the N-demethylated metabolite M-I. researchgate.net One such study utilized a gradient elution on a C18 or C8 column with UV detection to resolve alogliptin from its related substances. researchgate.netjptcp.comjrespharm.com The optimization of mobile phase composition, flow rate, and column temperature is crucial for achieving adequate separation. rjptonline.orgnih.gov For instance, a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid) and an organic modifier (typically acetonitrile (B52724) or methanol) is commonly employed. rjptonline.orgresearchgate.netjptcp.com

While highly effective for analyzing the bulk drug and its formulation, the direct application of HPLC with UV detection for metabolite M-I in biological fluids is challenging due to the metabolite's very low concentrations, which often fall below the detection limits of standard UV detectors. nih.gov

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Zorbax SB-CN (250x4.6 mm; 5 µm) researchgate.net | Hypersil Gold Thermo Scientific C18 (250 cm × 4.6 mm) 5 µm nih.gov | Zorbax C8 (150 mm x 4.6 mm, 5 μm) jptcp.comjrespharm.com |

| Mobile Phase | A: water/acetonitrile/trifluoroacetic acid (1900:100:1 v/v/v) B: acetonitrile/water/trifluoroacetic acid (1900:100:1 v/v/v) (Gradient) researchgate.net | Acetonitrile and ammonium carbonate buffer (55:45 v/v) nih.gov | 0.1 M ammonium acetate and methanol (B129727) (50:50, v/v) jptcp.comjrespharm.com |

| Flow Rate | 1.0 ml/min researchgate.net | 1.0 mL/min nih.gov | 1.0 mL/min jptcp.comjrespharm.com |

| Detection | UV at 278 nm researchgate.net | UV at 277 nm nih.gov | UV at 248 nm jptcp.comjrespharm.com |

| Linearity Range (Alogliptin) | 50-1000 ng/ml (for impurities) researchgate.net | 85–306 µg/ml nih.gov | 6.25-18.75 µg/mL jptcp.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

For the trace analysis required for pharmacokinetic studies of metabolite M-I, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the method of choice. derpharmachemica.com Its superior sensitivity and selectivity allow for the accurate quantification of low-level analytes in complex biological matrices like plasma and urine. doi.orgnih.gov

Validated LC-MS/MS methods have been successfully developed for the simultaneous determination of alogliptin and its M-I metabolite. fda.goveuropa.eu These methods typically involve an initial sample preparation step, such as protein precipitation with acetonitrile or liquid-liquid extraction, to remove interferences. doi.orgekb.egresearchgate.net The extracts are then separated on a C8 or C18 analytical column before detection by a triple quadrupole mass spectrometer. doi.orgekb.eg

Detection is performed in the positive electrospray ionization (ESI) mode, operating in Multiple Reaction Monitoring (MRM). doi.orgnih.gov This involves monitoring specific precursor-to-product ion transitions for each analyte, ensuring high specificity. For instance, a validated method for human plasma and urine had a lower limit of quantification (LLOQ) of 1.00 ng/mL for alogliptin and a highly sensitive LLOQ of 0.100 ng/mL for metabolite M-I. fda.govfda.gov

| Parameter | Method for Alogliptin & M-I fda.govfda.gov | Method for Alogliptin & Pioglitazone doi.orgnih.gov | Method for Alogliptin in Plasma researchgate.netekb.eg |

|---|---|---|---|

| Matrix | Human Plasma, Urine | Human Plasma | Human Plasma |

| Sample Preparation | Not specified | Protein Precipitation with acetonitrile | Liquid-Liquid Extraction |

| Column | Not specified | Kinetex® C8 (50 × 4.6 mm, 5 μm) | Waters Symmetry shield RP C-18 (4.6-mm ID, 5-μm) |

| Mobile Phase | Not specified | Methanol and 0.1% formic acid (Gradient) | 0.3% formic acid and acetonitrile (20:80% v/v) |

| Flow Rate | Not specified | 0.7 mL/min | 1.0 ml/min |

| Detection Mode | HPLC/MS | Positive ESI, MRM | Positive ESI, MRM |

| MRM Transition (Alogliptin) | Not specified | m/z 340.3 → 116.1 | m/z 339.19 → 245.11 |

| Linearity Range (Alogliptin) | 1.00 to 1000 ng/mL | 3–300 ng/mL | Not specified |

| LLOQ (M-I) | 0.100 ng/mL | N/A | N/A |

Spectroscopic and Spectrometric Approaches

Spectroscopic techniques offer simpler and often faster alternatives to chromatography, although they may lack the same level of specificity, especially for trace metabolite analysis in biological samples.

Spectrophotometric Methods

UV-Visible spectrophotometry is a widely used technique for the quantification of drugs in their bulk and pharmaceutical dosage forms. derpharmachemica.com Several spectrophotometric methods have been developed for the determination of alogliptin, either alone or in combination with other drugs. africaresearchconnects.comresearchgate.netekb.eg These methods include direct UV spectrophotometry, derivative spectrophotometry, and area under the curve (AUC) techniques. derpharmachemica.comafricaresearchconnects.comjournaljpri.com For example, a direct UV method for alogliptin benzoate (B1203000) identified a maximum absorbance at 276 nm in methanol. derpharmachemica.com Another first-order derivative method measured amplitudes at 278 nm. derpharmachemica.com

While these methods are simple, accurate, and cost-effective for analyzing the parent drug, they are generally not suitable for quantifying the M-I metabolite in biological fluids. ekb.eg The low concentration of the metabolite is well below the detection limits of conventional spectrophotometers, and significant spectral overlap from the much more abundant parent drug and endogenous substances would prevent accurate measurement. rsc.org

| Method Type | Wavelength(s) (nm) | Linearity Range (Alogliptin) | Reference |

|---|---|---|---|

| Direct UV | 276 | 5-35 μg/mL | derpharmachemica.com |

| First-Order Derivative | 278 | 2-16 μg/mL | derpharmachemica.com |

| Area Under Curve (AUC) | 275-285 | 5-30 μg/mL | africaresearchconnects.com |

| Ratio Difference | 292-238 | 5-30 μg/mL | africaresearchconnects.com |

Spectrofluorimetric Techniques

Spectrofluorimetry can offer higher sensitivity than spectrophotometry. However, alogliptin does not possess native fluorescence. ekb.egresearchgate.net Therefore, analytical methods based on this technique require a derivatization step with a fluorogenic reagent to produce a fluorescent product that can be measured. researchgate.net

Several derivatization strategies have been reported for alogliptin. These include reacting its primary amino group with reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), fluorescamine, or using the Hantzsch condensation reaction with acetylacetone (B45752) and formaldehyde. ekb.egresearchgate.netnih.govresearchgate.net These methods yield highly fluorescent products with detection limits in the nanogram per milliliter range, making them suitable for determining the parent drug in plasma. researchgate.netnih.govresearchgate.net

Despite the high sensitivity achievable for alogliptin, the application of these methods for its M-I metabolite is not documented and would be challenging. The derivatization reaction would likely occur with both the parent drug and the metabolite, and distinguishing between their respective fluorescent signals would be difficult without prior chromatographic separation.

| Derivatization Reagent/Reaction | Excitation (λex) (nm) | Emission (λem) (nm) | Linearity Range (Alogliptin) | Reference |

|---|---|---|---|---|

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | 470 | 527 | 1-250 ng/mL | ekb.egresearchgate.net |

| Hantzsch Reaction | 415 | 480 | 0.05-3.60 µg/mL | nih.gov |

| Fluorescamine | 387 | 477 | 0.1-0.5 µg/mL | researchgate.net |

| Eosin Y (Quenching) | 260 | 541 | 15-110 µg/mL | ekb.egresearchgate.net |

Electrochemical Detection Methods

Electrochemical methods provide another avenue for the determination of electroactive compounds like alogliptin. ekb.eg Recent research has focused on the development of novel sensors, such as modified carbon paste electrodes, for alogliptin quantification. rsc.org One such sensor was constructed using multiwalled carbon nanotubes and nanocrystalline zinc chromite on a carbon paste electrode (ZnCr2O4@MWCNTs/CPE). rsc.org The electrochemical behavior of alogliptin was evaluated using techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV). rsc.org

These methods have demonstrated good sensitivity and selectivity for alogliptin in bulk form and pharmaceutical preparations, with a reported detection limit of 0.03 μmol L−1 for the ZnCr2O4@MWCNTs/CPE sensor. rsc.org All-solid-state potentiometric sensors have also been developed, showing stable potential in a pH range from 2 to 6.9 for alogliptin. nih.govresearchgate.net

However, similar to spectroscopic methods, the direct application of these electrochemical sensors for the quantification of metabolite M-I in biological samples is not established. The low concentration of the metabolite and potential interference from the parent compound and other endogenous electroactive species would pose significant analytical challenges that would likely require prior separation steps. mdpi.com

Bioanalytical Method Development and Validation for Research Matrices (e.g., Animal Plasma, Tissue Homogenates)

The quantification of Alogliptin Metabolite M-I (UNII-625UXD6CJI), the active, N-demethylated metabolite of Alogliptin, in various biological samples is crucial for non-clinical pharmacokinetic and metabolism studies. europa.eudrugs.com To this end, robust and validated bioanalytical methods have been developed, primarily centered around liquid chromatography with tandem mass spectrometry (LC-MS/MS). europa.eueuropa.eu These methods have been successfully applied to a range of research matrices, including plasma from multiple animal species and tissue homogenates.

Validated LC-MS/MS methods have been established for the analysis of Alogliptin M-I in mouse, rat, rabbit, dog, and monkey plasma. europa.eueuropa.eu These assays are characterized by their acceptable linear range, lower limit of quantitation (LLOQ), and intra-assay accuracy and precision. europa.eueuropa.eu For enhanced accuracy in quantification, a deuterated internal standard, M-I-d4, is typically used in these LC-MS/MS assays. europa.eueuropa.eu

One specific LC-MS/MS method developed for the quantification of M-I in human plasma (Method LCMS307.4) has been detailed with specific validation parameters. fda.gov The method was validated and later modified to adjust the standard curve range, demonstrating the adaptability of the methodology for different research needs. fda.gov Another validated High-Performance Liquid Chromatography with Mass Spectrometry (HPLC/MS) method has been used to measure M-I concentrations in both plasma and urine. fda.gov

The table below summarizes the key validation parameters for bioanalytical methods used to quantify Alogliptin Metabolite M-I in plasma.

| Parameter | Method | Matrix | Value | Reference |

| Lower Limit of Quantitation (LLOQ) | LC-MS/MS (Method LCMS307.4) | Human Plasma | 0.100 ng/mL | fda.gov |

| Upper Limit of Quantitation (ULOQ) | LC-MS/MS (Method LCMS307.4) | Human Plasma | 25.0 ng/mL | fda.gov |

| Validated Concentration Range | HPLC/MS | Human Plasma | 0.100 to 100 ng/mL | fda.gov |

| Internal Standard | LC-MS/MS | Animal Plasma | M-I-d4 | europa.eueuropa.eu |

For research involving tissue distribution, analysis in tissue homogenates is required. A general procedure for preparing kidney tissue for analysis involves homogenizing the weighed tissue in a 1:10 (weight/volume) ratio with an ice-cold phosphate-buffered saline (PBS) solution (pH 7.4). utq.edu.iq This buffer often contains additives like Triton X-100 and a protease inhibitor cocktail to ensure sample integrity. utq.edu.iq The homogenate may be further processed by sonication to ensure complete cell disruption before centrifugation to separate the supernatant for analysis. utq.edu.iq

The development and validation of these sensitive and specific bioanalytical methods are fundamental for accurately characterizing the pharmacokinetic profile of Alogliptin Metabolite M-I in non-clinical research settings.

Future Directions and Research Gaps for Alogliptin Metabolite M I

Elucidation of Novel Biotransformation Pathways

The current understanding of Alogliptin (B1666894) Metabolite M-I's formation is primarily centered on N-demethylation of alogliptin by CYP2D6 and CYP3A4 nih.gov. However, the complete metabolic fate of M-I itself remains largely unexplored. Future research should aim to identify any subsequent biotransformation pathways involving this active metabolite. Investigating whether M-I undergoes further metabolism, such as hydroxylation, glucuronidation, or sulfation, would provide a more comprehensive picture of its clearance and potential for drug-drug interactions. Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS/MS), could be employed to identify and characterize novel metabolites of M-I in in vitro systems (e.g., human liver microsomes, hepatocytes) and in vivo from clinical samples.

Table 1: Potential Biotransformation Reactions for Alogliptin Metabolite M-I

| Reaction Type | Potential Enzyme Families | Anticipated Products |

| Hydroxylation | Cytochrome P450 (CYP) | Hydroxylated derivatives of M-I |

| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | M-I-glucuronide conjugates |

| Sulfation | Sulfotransferases (SULTs) | M-I-sulfate conjugates |

Advanced Computational Studies for Ligand-Target Dynamics

While it is known that Alogliptin Metabolite M-I inhibits DPP-4, the precise molecular interactions and binding kinetics have not been as extensively characterized as those of the parent drug. Advanced computational studies, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the ligand-target dynamics. These in silico approaches can predict the binding affinity of M-I to the DPP-4 enzyme, identify key amino acid residues involved in the interaction, and compare its binding mode to that of alogliptin researchgate.netnih.govmdpi.comelsevierpure.com. Such studies could elucidate whether the N-demethylation affects the binding orientation or the duration of enzyme inhibition, which could have pharmacodynamic implications.

Exploration of Undiscovered Molecular Interactions Beyond DPP-4 Inhibition (Pre-clinical)

The pharmacological activity of Alogliptin Metabolite M-I has been primarily attributed to its inhibition of DPP-4. However, the potential for off-target effects or interactions with other molecular targets remains an unexplored area. Pre-clinical studies could investigate whether M-I interacts with other enzymes, receptors, or ion channels, which could reveal novel pharmacological properties or potential safety concerns. High-throughput screening assays and target prediction tools could be employed to identify potential off-target interactions. Given that some DPP-4 inhibitors have shown pleiotropic effects beyond glycemic control, exploring the broader molecular interactions of M-I is a logical next step iosrphr.org.

Role of Metabolite M-I in Inter-species Pharmacological Variability (Comparative Animal Studies)

The metabolism of drugs can vary significantly between different species, which can impact the translation of pre-clinical findings to humans. Comparative animal studies are needed to investigate the inter-species variability in the formation and pharmacokinetics of Alogliptin Metabolite M-I. Understanding how the metabolic profile of alogliptin and the exposure to M-I differ in commonly used pre-clinical species (e.g., rats, dogs) compared to humans is essential for the interpretation of toxicology and efficacy studies. Such research would help to determine if animal models accurately reflect the human metabolic fate of alogliptin and the relative contribution of M-I to the observed pharmacological effects. This is particularly relevant as ethnic differences in the efficacy of alogliptin have been observed, and while not attributed to pharmacokinetics, a deeper understanding of metabolite profiles across populations could be informative nih.gov.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.